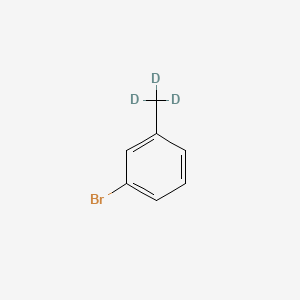

3-Bromotoluene (Methyl D3)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromotoluene (Methyl D3), also known as 1-bromo-3-methylbenzene, is an aryl bromide derived from toluene. It is characterized by the substitution of a bromine atom at the third position of the benzene ring, with a methyl group at the first position. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Bromotoluene can be synthesized through several methods:

Bromination of Toluene: This involves the electrophilic aromatic substitution of toluene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs at room temperature and yields a mixture of ortho, meta, and para isomers, with the meta isomer being separated through fractional distillation or recrystallization.

Diazotization of 3-Methylbenzenamine: This method involves the diazotization of 3-methylbenzenamine (meta-toluidine) followed by treatment with copper(I) bromide (CuBr). The reaction proceeds through the formation of a diazonium salt intermediate, which is then replaced by a bromine atom.

Industrial Production Methods

Industrial production of 3-bromotoluene often employs continuous flow reactors to ensure efficient mixing and heat transfer. The bromination of toluene is carried out under controlled conditions to maximize the yield of the desired isomer. Advanced separation techniques, such as chromatography, are used to purify the product.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromotoluene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as the Heck reaction or Suzuki coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like ethanol or water.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Coupling Reactions: Palladium catalysts (Pd/C) with bases like potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF).

Major Products

Substitution: 3-Methylphenol, 3-Methylbenzonitrile.

Oxidation: 3-Bromobenzoic acid, 3-Bromobenzaldehyde.

Coupling: Biaryl compounds.

Applications De Recherche Scientifique

Scientific Research Applications

The unique properties of 3-Bromotoluene-2,4,6-d3 make it a valuable tool in various research domains:

Chemistry

- Nuclear Magnetic Resonance (NMR) Spectroscopy : It serves as a reference standard in NMR spectroscopy to study reaction mechanisms and kinetics. The presence of deuterium provides distinct signals that enhance the resolution and accuracy of spectral analysis.

Biology

- Metabolic Studies : The compound is employed to trace biochemical pathways, allowing researchers to understand metabolic fluxes in biological systems. Its stable isotope labeling facilitates precise tracking of compounds during metabolic processes.

Medicine

- Pharmacokinetic Studies : In drug metabolism research, 3-Bromotoluene-2,4,6-d3 is utilized to investigate how drugs are processed in the body. The stable isotope labeling allows for more accurate measurements compared to non-labeled compounds, aiding in the development of diagnostic imaging agents.

Environmental Studies

- Pollutant Detection : The compound is applied in environmental studies to detect and quantify pollutants in air, water, soil, and food matrices. Its unique labeling characteristics enable sensitive detection methods that are crucial for environmental monitoring.

Several studies have highlighted the practical applications of 3-Bromotoluene-2,4,6-d3:

- Metabolic Pathway Tracing : A study utilized this compound to trace metabolic pathways in microbial systems. The labeling enabled precise tracking of metabolic fluxes and interactions within biochemical networks.

- Pharmacokinetics : In pharmacokinetic studies involving drug metabolism rates, researchers found that using this compound allowed for more accurate measurements compared to non-labeled alternatives.

Mécanisme D'action

The mechanism of action of 3-bromotoluene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effect of the bromine atom. This makes the ring more susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the nucleophile.

Comparaison Avec Des Composés Similaires

3-Bromotoluene is compared with other bromotoluene isomers:

2-Bromotoluene (1-bromo-2-methylbenzene): The bromine atom is at the ortho position relative to the methyl group. It has different reactivity and physical properties.

4-Bromotoluene (1-bromo-4-methylbenzene): The bromine atom is at the para position relative to the methyl group. It is less sterically hindered and has different reactivity.

Benzyl Bromide (α-bromotoluene): The bromine atom is substituted on the methyl group rather than the aromatic ring, leading to different chemical behavior.

3-Bromotoluene is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis.

Activité Biologique

3-Bromotoluene (Methyl D3), a deuterated derivative of bromotoluene, is an aryl bromide with significant implications in various fields, including chemistry, biology, and medicine. This article explores its biological activity, focusing on its chemical properties, mechanisms of action, applications in research, and relevant case studies.

3-Bromotoluene (Methyl D3) has the molecular formula C7H7Br and a molar mass of approximately 171.03 g/mol. The presence of deuterium atoms distinguishes it from its non-deuterated counterparts, enhancing its utility in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.

| Property | Value |

|---|---|

| Molecular Formula | C7H7Br |

| Molar Mass | 171.03 g/mol |

| Density | 1.431 g/ml (liquid) |

| Solubility | Very soluble in organic solvents; practically insoluble in water |

| Melting Point | -27.8 °C |

| Boiling Point | 181.7 °C |

The biological activity of 3-Bromotoluene (Methyl D3) is primarily attributed to its ability to participate in various chemical reactions. The bromine atom can undergo nucleophilic substitution reactions, while the methyl group can be oxidized or reduced under specific conditions. These reactions are crucial for tracing biochemical pathways and understanding metabolic processes.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions or cyanides.

- Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

- Reduction: The compound can be reduced to yield toluene derivatives.

Applications in Research

3-Bromotoluene (Methyl D3) is widely utilized in scientific research due to its stable isotope labeling properties. Key applications include:

- Metabolic Studies: It is employed to trace biochemical pathways and metabolic fluxes, providing insights into cellular processes.

- NMR Spectroscopy: Used as a reference standard to study reaction mechanisms and kinetics.

- Drug Development: It plays a role in pharmacokinetic studies to track drug metabolism and distribution.

- Environmental Studies: Applied to detect and quantify pollutants in various matrices, including air, water, and soil.

Case Studies

-

Metabolic Pathway Tracing:

A study utilized 3-Bromotoluene (Methyl D3) to trace the metabolic pathways of aromatic compounds in bacterial cultures. The incorporation of deuterium allowed researchers to monitor the conversion rates of substrates into metabolites accurately. -

NMR Spectroscopy Application:

In a series of experiments aimed at understanding reaction mechanisms, 3-Bromotoluene (Methyl D3) served as a key reference compound in NMR studies. The distinct signals provided by deuterium enabled precise tracking of reaction intermediates. -

Environmental Monitoring:

Research demonstrated the effectiveness of 3-Bromotoluene (Methyl D3) in environmental studies for detecting brominated compounds in water samples. Its unique isotopic labeling facilitated the identification and quantification of pollutants.

Propriétés

IUPAC Name |

1-bromo-3-(trideuteriomethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIFKOVZNJTSGO-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.